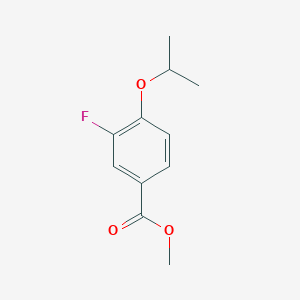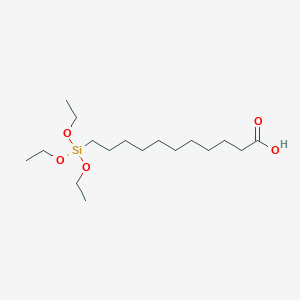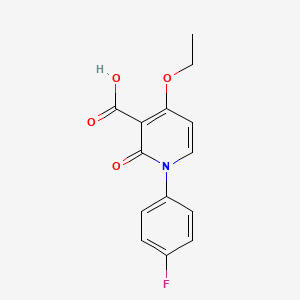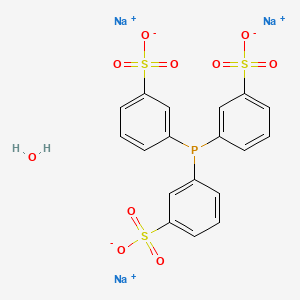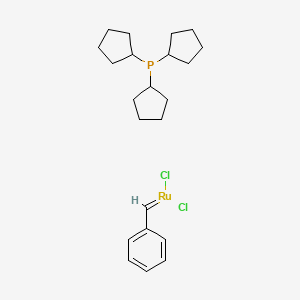
Bis(tricyclopentylphosphine)benzylidine ruthenium(IV) dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(tricyclopentylphosphine)benzylidine ruthenium(IV) dichloride typically involves the reaction of ruthenium trichloride with tricyclopentylphosphine and benzylidene chloride under an inert atmosphere. The reaction is carried out in a suitable solvent such as dichloromethane or toluene, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing and temperature control is common to maintain consistency and efficiency .
化学反応の分析
Types of Reactions: Bis(tricyclopentylphosphine)benzylidine ruthenium(IV) dichloride is primarily involved in metathesis reactions, including:
- Ring-Opening Metathesis Polymerization (ROMP)
- Ring-Closing Metathesis (RCM)
- Cross Metathesis (CM)
- Acyclic Diene Metathesis Polymerization (ADMET)
Common Reagents and Conditions: The compound is used in the presence of olefins under inert conditions, typically in solvents like dichloromethane or toluene. The reactions are often carried out at room temperature or slightly elevated temperatures to optimize the reaction rate and yield .
Major Products Formed: The major products of these reactions are various types of polymers and cyclic olefins, which are valuable in the synthesis of complex organic molecules and materials .
科学的研究の応用
Bis(tricyclopentylphosphine)benzylidine ruthenium(IV) dichloride has a wide range of applications in scientific research:
- Chemistry : Used extensively in organic synthesis for the formation of carbon-carbon double bonds.
- Biology : Employed in the synthesis of biologically active molecules and natural products.
- Medicine : Utilized in the development of pharmaceuticals and drug delivery systems.
- Industry : Applied in the production of polymers, resins, and advanced materials .
作用機序
The mechanism by which Bis(tricyclopentylphosphine)benzylidine ruthenium(IV) dichloride exerts its catalytic effects involves the formation of a ruthenium-carbene complex. This complex facilitates the breaking and reforming of carbon-carbon double bonds in olefins, leading to the desired metathesis products. The molecular targets are the olefinic bonds, and the pathway involves a series of coordination and dissociation steps that are highly specific to the catalyst’s structure .
類似化合物との比較
Similar Compounds:
- Bis(tricyclohexylphosphine)benzylidine ruthenium(IV) dichloride
- Dichloro(benzylidene)bis(tricyclohexylphosphine)ruthenium(II)
- Grubbs Catalyst® 1st Generation
- Grubbs Catalyst® M1a (C823)
Uniqueness: Compared to similar compounds, Bis(tricyclopentylphosphine)benzylidine ruthenium(IV) dichloride offers unique advantages in terms of stability and reactivity. Its specific ligand environment provides enhanced catalytic activity and selectivity, making it a preferred choice for many metathesis reactions .
特性
IUPAC Name |
benzylidene(dichloro)ruthenium;tricyclopentylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27P.C7H6.2ClH.Ru/c1-2-8-13(7-1)16(14-9-3-4-10-14)15-11-5-6-12-15;1-7-5-3-2-4-6-7;;;/h13-15H,1-12H2;1-6H;2*1H;/q;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBPJUBFYADWOR-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)P(C2CCCC2)C3CCCC3.C1=CC=C(C=C1)C=[Ru](Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33Cl2PRu |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80704857 |
Source


|
| Record name | Benzylidene(dichloro)ruthenium--tricyclopentylphosphane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172228-29-4 |
Source


|
| Record name | Benzylidene(dichloro)ruthenium--tricyclopentylphosphane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
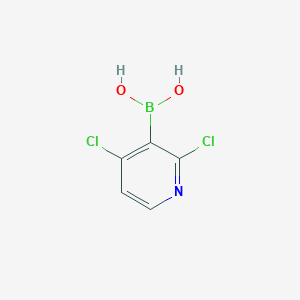
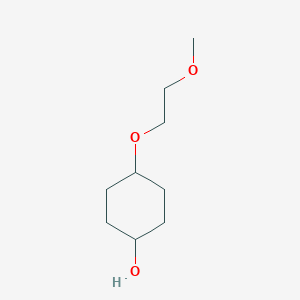
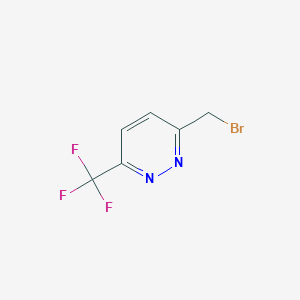

![Dichloro[bis(dicyclohexylphosphino)propane]palladium(II)](/img/structure/B6324639.png)

![2,3,3-Trifluoro-2-hydrobenzo[1,4]-dioxen-5-ol](/img/structure/B6324660.png)

